molecular formula C8H9BrO2 B1278966 2-(2-Bromophenoxy)ethanol CAS No. 34743-89-0

2-(2-Bromophenoxy)ethanol

Cat. No. B1278966
CAS RN: 34743-89-0
M. Wt: 217.06 g/mol
InChI Key: KKLBXMUYKQBAAB-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)ethanol is a compound that is structurally related to various other compounds studied for their chemical properties and reactions. While the specific compound 2-(2-Bromophenoxy)ethanol is not directly mentioned in the provided papers, related compounds such as 2-bromo-7-methoxytropone , 2-(4-methylphenoxy)ethanol , and 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been investigated. These studies provide insights into the reactivity and properties of brominated phenoxy compounds and their potential applications in various fields, including fragrance materials and pharmaceuticals.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through enantioselective lipase-catalyzed reactions, indicating the potential for enzymatic methods in synthesizing brominated alcohols . Additionally, the preparation of 2-methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-bromoethyl)-2-methyl-1,3-dioxolane demonstrates the use of dibromotriphenylphosphorane as a brominating agent .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Bromophenoxy)ethanol has been elucidated using various spectroscopic techniques. For example, the conformational landscapes of 2-phenoxy ethanol and its hydrated clusters were studied using a combination of experimental techniques and computational calculations . The crystal and molecular structure of the ethanol solvate of 2-[bis(diphenylphosphoryl)methyl]phenol was determined by X-ray diffraction analysis, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of brominated phenoxy compounds has been the subject of several studies. The reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of various products, with the mechanism of formation being discussed . The kinetics of the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol was interpreted in terms of a general-base-catalyzed process, providing a deeper understanding of the reaction pathways of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been reviewed, such as in the case of 2-(4-methylphenoxy)ethanol, where data on physical properties, acute toxicity, skin irritation, and skin sensitization were summarized . The solvent effect on the complexation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols with zinc(II) ion was investigated, revealing the influence of intramolecular hydrogen bonding on complex formation .

Scientific Research Applications

Metabolic Pathways and Toxicity

  • 2-(2-Bromophenoxy)ethanol's metabolic pathways have been studied in hepatocytes from various species including humans. It is formed through oxidative deamination and further metabolized by demethylation. These studies are crucial for understanding its metabolic and potential toxic effects in different species (Carmo et al., 2005).

Natural Sources and Antimicrobial Activity

  • A novel bromophenol compound structurally similar to 2-(2-Bromophenoxy)ethanol, isolated from marine red algae, has shown inhibitory activity against Staphylococcus aureus. This demonstrates the potential of naturally sourced compounds similar to 2-(2-Bromophenoxy)ethanol in antimicrobial applications (Xu et al., 2009).

Extraction and Environmental Applications

  • Studies on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, which is structurally similar to 2-(2-Bromophenoxy)ethanol, highlight its importance in environmental applications, particularly in treating wastewater from olive mills (Reis et al., 2006).

Fragrance Material Review

  • 2-(2-Bromophenoxy)ethanol and related compounds have been reviewed for their use as fragrance materials. This includes assessments of their toxicology and dermatology profiles, indicating their relevance in the cosmetic and fragrance industries (Scognamiglio et al., 2012).

Kinetics and Mechanisms in Chemical Reactions

  • The kinetics of compounds structurally similar to 2-(2-Bromophenoxy)ethanol, such as 2-(p-nitrophenoxy)ethylamine, have been studied to understand their rearrangements and reaction mechanisms. This is significant for pharmaceutical and chemical synthesis applications (Knipe et al., 1984).

Diverse Chemical Structures from Marine Algae

  • Dibenzyl bromophenols, including derivatives of 2-(2-Bromophenoxy)ethanol, have been identified in marine algae. These compounds have exhibited selective cytotoxicity against cancer cell lines, showcasing their potential in pharmacological research (Xu et al., 2004).

Biomedical Applications

  • Derivatives of 2-(2-Bromophenoxy)ethanol, such as 2-(3,4-Dihydroxyphenyl)ethanol, have been studied for their antioxidative and other beneficial health effects. This includes research on their bioavailability and metabolism, which is crucial for their application in nutraceuticals and health supplements (Bai et al., 1998).

properties

IUPAC Name

2-(2-bromophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLBXMUYKQBAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455433
Record name 2-(2-bromophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)ethanol

CAS RN

34743-89-0
Record name 2-(2-Bromophenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34743-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-bromophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Potassium carbonate (23.8 g) and 2-bromophenol (14.9 g) were mixed with dimethylformamide (150 ml). 2-Bromoethanol (12.9 g) was added and the mixture heated to 50° C. for 18 h. The mixture was cooled and added to water (1500 ml). The product was extracted into diethyl ether (×3) and washed twice with dilute sodium hydroxide solution. Evaporation gave 2-(2-bromophenoxy)ethanol (17.4 g).
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Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, 2-bromophenol 5.0 g, 2-bromoethanol 5.42 g, and potassium carbonate 12.0 g were added to N,N-dimethylformamide 30 ml, and the mixture was stirred at 100° C. After about 2.5 hours, the reaction mixture was cooled to room temperature and partitioned by adding water and diethyl ether. The organic layer was washed with water and then with brine, dried over magnesium sulfate anhydride and evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 5.09 g, 81% was obtained as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Viana, EP Carreiro, A Goth, P Bacalhau… - RSC …, 2016 - pubs.rsc.org
We report an efficient methodology for the direct oxidative esterification of primary alcohols to diether-esters using pyridinium chlorochromate (PCC). Numerous studies were carried out …
Number of citations: 9 pubs.rsc.org
HRM Viana - 2015 - search.proquest.com
Currently, neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s disease (PD) represent an important worldwide health problem. Over the last number of years, there have …
Number of citations: 2 search.proquest.com
J Ranta, T Kumpulainen, H Lemmetyinen… - The Journal of Organic …, 2010 - ACS Publications
Synthesis and characterization of three phthalocyanine−fullerene (Pc-C 60 ) dyads, corresponding monoisomeric phthalocyanines (Pc), and building blocks, phthalonitriles, are …
Number of citations: 63 pubs.acs.org
T Fukaya, S Masumoto - Synthesis, 2013 - thieme-connect.com
Benzoxazolone derivatives with various substituents at the C-5 position were synthesized efficiently via benzoxazolone boronates as the key intermediate. The target compounds were …
Number of citations: 2 www.thieme-connect.com

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